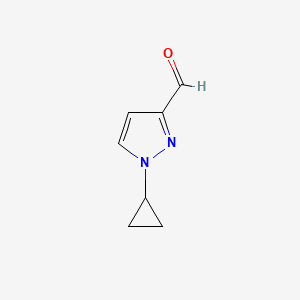

1-Cyclopropyl-1H-pyrazole-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-5-6-3-4-9(8-6)7-1-2-7/h3-5,7H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMRKVYWLFPKCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC(=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823349-88-7 | |

| Record name | 1-cyclopropyl-1H-pyrazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of 1 Cyclopropyl 1h Pyrazole 3 Carbaldehyde

Electrophilic and Nucleophilic Reactions Involving the Carbaldehyde Functionality

The carbaldehyde group, being an electrophilic center, is the primary site for nucleophilic attack. This reactivity allows for a wide range of transformations, including condensations, carbon-carbon bond formations, and redox reactions.

Condensation Reactions with Carbonyl-Reacting Nucleophiles (e.g., Alcohols, Amines, Hydrazines)

The carbonyl carbon of the aldehyde is susceptible to attack by various nucleophiles, leading to condensation products. These reactions typically involve the initial formation of a hemiacetal or a carbinolamine intermediate, which then undergoes dehydration to yield the final product.

With Alcohols: In the presence of an acid catalyst, alcohols react with the aldehyde to form hemiacetals and subsequently acetals. This reaction is reversible and is often used as a protecting group strategy in multi-step syntheses.

With Amines: Primary amines react with the pyrazole (B372694) carbaldehyde to form imines, also known as Schiff bases. ekb.eg This reaction is fundamental in the synthesis of various biologically active molecules and ligands for metal complexes. ekb.eg

With Hydrazines: Hydrazines and their derivatives readily condense with the aldehyde to form hydrazones. ekb.egnih.gov These hydrazones are stable compounds and can serve as precursors for further heterocyclic synthesis or other functional group transformations. For instance, the reaction of 1,3-diphenylpyrazole-4-carboxaldehyde with various aryl hydrazines in methanol with an acetic acid catalyst yields the corresponding hydrazone derivatives. ekb.eg

| Nucleophile | Intermediate | Final Product | Typical Conditions |

|---|---|---|---|

| Alcohol (R'-OH) | Hemiacetal | Acetal | Acid catalyst |

| Primary Amine (R'-NH₂) | Carbinolamine | Imine (Schiff Base) | Mildly acidic or neutral pH |

| Hydrazine (H₂N-NHR') | Carbinolhydrazine | Hydrazone | Acid catalyst (e.g., acetic acid) ekb.eg |

| Hydroxylamine (NH₂OH) | N/A | Oxime | Pyridine umich.edu |

| Semicarbazide (H₂N-NH-CO-NH₂) | N/A | Semicarbazone | Acidic conditions umich.edu |

Carbon-Carbon Bond Forming Reactions (e.g., Wittig, Horner-Wadsworth-Emmons, Aldol Condensations)

Creating new carbon-carbon bonds at the aldehyde position is crucial for extending the molecular framework. Several classic organic reactions are employed for this purpose.

Wittig Reaction: This reaction utilizes a phosphonium ylide (a Wittig reagent) to convert the aldehyde into an alkene. libretexts.orgwikipedia.orglumenlearning.com The reaction proceeds through a betaine or an oxaphosphetane intermediate, which collapses to form the alkene and a stable triphenylphosphine oxide. masterorganicchemistry.comorganic-chemistry.org The stereochemical outcome depends on the nature of the ylide; non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction employs a phosphonate carbanion, which is more nucleophilic than a Wittig ylide. wikipedia.org This reaction almost exclusively produces the (E)-alkene, offering high stereoselectivity. wikipedia.org The water-soluble phosphate byproduct simplifies purification compared to the Wittig reaction. The HWE reaction can be part of a domino reaction sequence, for instance, where an enone is formed in situ from a β-ketophosphonate and an aldehyde, which then undergoes cyclization. beilstein-journals.org

Aldol and Related Condensations: The aldehyde can react with enolates or other carbon nucleophiles in aldol-type reactions. For example, Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile, in the presence of a base like piperidine, leads to the formation of a new carbon-carbon double bond. ekb.eg Similarly, reaction with ketones (e.g., acetophenone) under basic conditions can form α,β-unsaturated ketones, known as chalcones. umich.edu

| Reaction | Reagent | Key Intermediate | Primary Product | Stereoselectivity |

|---|---|---|---|---|

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Oxaphosphetane | Alkene | Depends on ylide stability organic-chemistry.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Oxaphosphetane | Alkene | Predominantly (E)-alkene wikipedia.org |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) | Enolate/Carbanion | α,β-Unsaturated Dinitrile | Typically (E)-isomer |

Reduction of the Aldehyde to Alcohols and Oxidation to Carboxylic Acids

The oxidation state of the carbaldehyde carbon can be readily modified.

Reduction to Alcohols: The aldehyde group can be easily reduced to a primary alcohol, (1-Cyclopropyl-1H-pyrazol-3-yl)methanol. Common laboratory reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.net For instance, 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes are reduced with sodium borohydride under mild conditions to yield the corresponding hydroxymethylpyrazoles. researchgate.net Similarly, ester groups on the pyrazole ring can be reduced with DIBAL-H to give the hydroxymethyl derivative, which can then be oxidized to the aldehyde. researchgate.net

Oxidation to Carboxylic Acids: The aldehyde can be oxidized to the corresponding 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or various chromium-based reagents are effective for this conversion. umich.eduresearchgate.net For example, 5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is oxidized to the carboxylic acid using potassium permanganate. umich.eduresearchgate.net Milder and more efficient protocols using Oxone as the oxidant are also available. organic-chemistry.org

| Transformation | Product | Typical Reagent(s) | Reference Example |

|---|---|---|---|

| Reduction | Primary Alcohol | NaBH₄, LiAlH₄, DIBAL-H | Reduction of pyrazole-4-carbaldehydes with NaBH₄ researchgate.net |

| Oxidation | Carboxylic Acid | KMnO₄, Oxone | Oxidation of a pyrazole-4-carbaldehyde with KMnO₄ umich.eduresearchgate.net |

Reactions Involving the Pyrazole Ring System

While the aldehyde group is a major site of reactivity, the pyrazole ring itself can also be functionalized, although its reactivity is influenced by the substituents present.

Electrophilic Aromatic Substitution on the Pyrazole Nucleus

The pyrazole ring is an aromatic heterocycle, but the presence of the electron-withdrawing carbaldehyde group at the C3 position deactivates the ring towards electrophilic aromatic substitution. The most electron-rich and sterically accessible position on the pyrazole ring is C4. Therefore, electrophilic attack, if it occurs, is expected to happen at this position. However, direct electrophilic substitution on a pre-existing pyrazole carbaldehyde can be challenging. For example, formylation of 3,5-dimethyl-1H-pyrazole under Vilsmeier-Haack conditions (an electrophilic substitution) fails if the N1 position is unsubstituted, as the initial electrophilic attack occurs on the ring nitrogen, deactivating the ring system further. umich.eduresearchgate.net Halogenation, such as bromination, of pyrazole-4-carbaldehydes has been shown to occur at other positions on the ring, sometimes accompanied by the loss of the formyl group, indicating the complexity of these reactions. umich.edu

Functionalization of the Pyrazole Ring via Metalation or Cross-Coupling Reactions

A more versatile and widely used strategy for functionalizing the pyrazole ring is through metalation followed by quenching with an electrophile, or through transition-metal-catalyzed cross-coupling reactions. nih.gov

Metalation: This involves the deprotonation of a C-H bond on the pyrazole ring using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form a pyrazolyl-lithium species. This nucleophilic intermediate can then react with a variety of electrophiles. The regioselectivity of this deprotonation is highly specific; for 1-aryl-3-CF₃-1H-pyrazoles, treatment with n-BuLi leads to exclusive deprotonation and subsequent functionalization at the C5 position. nih.gov

Cross-Coupling Reactions: To perform cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), a halogen atom is typically first introduced onto the pyrazole ring. nih.govarkat-usa.orgresearchgate.net For example, 4- or 5-iodopyrazoles can be synthesized and then used as substrates in palladium-catalyzed reactions. nih.gov A Suzuki-Miyaura reaction with an iodopyrazole and a boronic acid can introduce new aryl or alkyl groups, while a Sonogashira reaction with a terminal alkyne introduces an alkynyl substituent. nih.govarkat-usa.org These methods provide a powerful toolkit for creating complex, substituted pyrazole derivatives.

| Method | Strategy | Example Reaction | Resulting Functionalization |

|---|---|---|---|

| Metalation | C-H activation with a strong base (e.g., n-BuLi) followed by reaction with an electrophile (e.g., I₂). | Lithiation/Iodination | Introduction of an iodine atom at a specific position (e.g., C5) nih.gov |

| Cross-Coupling | Reaction of a halopyrazole with an organometallic reagent catalyzed by a transition metal (e.g., Palladium). | Suzuki-Miyaura Coupling | Formation of a new C-C bond with an aryl or vinyl group nih.gov |

| Cross-Coupling | Reaction of a halopyrazole with a terminal alkyne catalyzed by Palladium and Copper. | Sonogashira Coupling | Formation of a new C-C bond with an alkynyl group nih.govarkat-usa.org |

Transformations of the Cyclopropyl (B3062369) Moiety in the Context of the Pyrazole and Aldehyde Groups

The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain, which makes it a versatile functional group in organic synthesis. wikipedia.org In the context of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde, the reactivity of this strained ring is influenced by the electronic properties of the adjacent pyrazole and aldehyde moieties. These groups can act as "donor" and "acceptor" substituents, facilitating a variety of transformations that are otherwise difficult to achieve.

Ring-Opening Reactions of the Cyclopropane under Acidic or Metal-Catalyzed Conditions

The high strain energy of cyclopropanes makes them susceptible to ring-opening reactions, which can be initiated by either acid or metal catalysts. wikipedia.org In donor-acceptor (D-A) cyclopropanes, this process is particularly facile. Lewis acids can activate the molecule by coordinating to the acceptor group, in this case, the aldehyde. This coordination polarizes the cyclopropane ring, facilitating nucleophilic attack and subsequent ring-opening. uni-regensburg.descispace.com The reaction cascade often involves an Sₙ1-type ring-opening followed by cyclization or addition, leading to the formation of more complex heterocyclic systems. nih.gov

Transition metal catalysis offers another powerful avenue for cyclopropane activation. nih.gov Metals like palladium, rhodium, and nickel can undergo oxidative addition into one of the C-C bonds of the cyclopropane ring. wikipedia.org This step forms a metallacyclobutane intermediate, which is a key branching point for various subsequent transformations. wikipedia.org Depending on the reaction conditions and the nature of the catalyst, this intermediate can lead to a diverse array of products, including substituted alkenes or larger ring systems through annulation reactions. acs.orgresearchgate.net

| Catalyst Type | Activating Species | Typical Intermediate | Potential Products |

| Lewis Acid (e.g., SnCl₄, Yb(OTf)₃) | Coordinated Aldehyde | Zwitterionic/Carbocationic | 1,3-Difunctionalized Chains, Fused Heterocycles |

| Transition Metal (e.g., Pd(0), Rh(I)) | Metal Complex | Metallacyclobutane | Substituted Alkenes, Cycloaddition Products |

Table 1: Overview of Catalytic Ring-Opening Approaches for Donor-Acceptor Cyclopropanes.

Stereochemical Aspects of Reactions Adjacent to the Cyclopropyl Group

The rigid structure of the cyclopropyl group can exert significant stereochemical control over reactions occurring at adjacent positions, such as the aldehyde carbon. This steric influence can direct the approach of incoming reagents, leading to high levels of diastereoselectivity.

For instance, in organocatalyzed reactions involving the aldehyde, the cyclopropyl ring plays a crucial role in determining the stereochemical outcome. Merged iminium–enamine activation of cyclopropyl carbaldehydes has been used for asymmetric 1,3-bisfunctionalization reactions. researchgate.net In this process, a secondary amine catalyst forms an iminium ion with the aldehyde, which triggers the ring-opening. The resulting enamine intermediate is then intercepted by an electrophile. The stereochemistry of the newly formed stereocenters is controlled by the chiral catalyst and the orientation dictated by the cyclopropyl moiety during the ring-opening event. researchgate.net This strategy allows for the enantioselective synthesis of products with multiple adjacent stereocenters. researchgate.net

Advanced Mechanistic Investigations Utilizing Kinetic and Spectroscopic Techniques

Elucidating the precise mechanisms of reactions involving this compound requires the use of advanced analytical techniques. Kinetic studies and various forms of spectroscopy are indispensable tools for identifying intermediates, determining rate laws, and understanding the energetic landscape of a reaction pathway.

Kinetic analysis, which involves monitoring reaction rates under varying concentrations of reactants and catalysts, can provide crucial evidence for a proposed mechanism. For pyrazole synthesis and functionalization, kinetic data can help distinguish between different possible pathways and identify the rate-determining step. researchgate.net

Spectroscopic methods are vital for structural elucidation of reactants, intermediates, and products. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for this purpose. asrjetsjournal.org Techniques like in-situ NMR allow for the direct observation of transient species in the reaction mixture, providing a snapshot of the mechanism as it unfolds. For example, the formation of metallacyclobutane intermediates in metal-catalyzed reactions could potentially be observed using low-temperature NMR. Furthermore, computational methods, such as Density Functional Theory (DFT), are often used in tandem with experimental data. asrjetsjournal.org These calculations can model transition states and reaction intermediates, offering insights into molecular properties and reactivity that are not always accessible through experimentation alone. asrjetsjournal.org

| Technique | Type of Information Provided | Application Example |

| Kinetic Studies | Reaction rates, rate laws, activation parameters | Determining the order of a reaction with respect to the catalyst and substrate in a ring-opening reaction. |

| NMR Spectroscopy | Structural elucidation of stable and transient species | Identifying intermediates in a reaction pathway; characterizing the stereochemistry of products. asrjetsjournal.org |

| Mass Spectrometry | Molecular weight and fragmentation patterns | Confirming the identity of products and intermediates. |

| Computational (DFT) | Geometries, energies of intermediates and transition states | Modeling the reaction pathway to support or refine a proposed mechanism. asrjetsjournal.org |

Table 2: Mechanistic Investigation Techniques and Their Applications.

Synthesis and Characterization of Derivatives of 1 Cyclopropyl 1h Pyrazole 3 Carbaldehyde

Derivatives Formed via Carbaldehyde Functionalization

The aldehyde functional group at the C3 position of the pyrazole (B372694) ring is a primary site for chemical modification. Standard carbonyl chemistry reactions can be employed to synthesize a variety of derivatives, including imines, oximes, hydrazones, acetals, and alkenes.

Imines, Oximes, Hydrazones, and Schiff Bases

Condensation reactions involving the carbaldehyde group of 1-cyclopropyl-1H-pyrazole-3-carbaldehyde with primary amines, hydroxylamine, and hydrazines are fundamental methods for creating new derivatives. These reactions typically involve the nucleophilic attack of the nitrogen-containing reagent on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond.

Imines and Schiff Bases: The reaction of this compound with primary amines (R-NH₂) under appropriate conditions yields imines, commonly known as Schiff bases. These compounds feature a C=N-R functional group in place of the original carbonyl.

Oximes: Condensation with hydroxylamine (NH₂OH) results in the formation of oximes. These derivatives are characterized by a C=N-OH moiety.

Hydrazones: Reacting the parent aldehyde with hydrazine (NH₂-NH₂) or its substituted derivatives (e.g., phenylhydrazine) produces hydrazones, which contain the C=N-NHR functional group. Pyrazole-based hydrazones are a well-established class of compounds. umich.edu

Table 1: Overview of Condensation Derivatives This table is interactive and can be sorted by column.

| Derivative Type | General Reactant | Resulting Functional Group |

|---|---|---|

| Imine (Schiff Base) | Primary Amine (R-NH₂) | Azomethine (-CH=N-R) |

| Oxime | Hydroxylamine (NH₂OH) | Oxime (-CH=N-OH) |

| Hydrazone | Hydrazine (R-NHNH₂) | Hydrazone (-CH=N-NHR) |

Acetals and Ketal Derivatives for Aldehyde Protection and Reactivity Modulation

To selectively perform reactions on other parts of the molecule, the highly reactive aldehyde group can be protected. A common strategy is the conversion of the aldehyde to an acetal. This reaction involves treating this compound with an alcohol (e.g., methanol, ethanol) or a diol (e.g., ethylene glycol) under acidic conditions.

The resulting acetal is stable in neutral to strongly basic environments, effectively masking the aldehyde's reactivity. libretexts.org This allows for chemical modifications, such as metallation or nucleophilic substitution, to be carried out on the pyrazole ring without interference from the carbaldehyde. The protection is reversible, and the aldehyde can be regenerated by treatment with aqueous acid. libretexts.org For instance, the protection of a pyrazole-5-carboxaldehyde as a dipropyl acetal has been documented, enabling other transformations before its hydrolysis back to the aldehyde. acs.org

Olefination Products (e.g., from Wittig, Horner-Wadsworth-Emmons Reactions)

Olefination reactions provide a powerful route to convert the carbonyl group of this compound into a carbon-carbon double bond (alkene). The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most prominent methods for this transformation.

Wittig Reaction: This reaction involves the use of a phosphorus ylide (a Wittig reagent), which is typically generated by treating a phosphonium salt with a strong base. commonorganicchemistry.comwikipedia.org The ylide attacks the aldehyde, leading to the formation of an alkene and triphenylphosphine oxide. organic-chemistry.org The stereochemistry of the resulting alkene (E or Z) is dependent on the stability of the ylide used. wikipedia.orgorganic-chemistry.org Unstabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.orgnrochemistry.com This reagent is generally more nucleophilic than a corresponding Wittig ylide and reacts with aldehydes like this compound to form alkenes. wikipedia.orgalfa-chemistry.com A significant advantage of the HWE reaction is that it overwhelmingly favors the formation of the (E)-alkene (trans-isomer). wikipedia.orgnrochemistry.comalfa-chemistry.com The water-soluble phosphate byproduct is also more easily removed than the triphenylphosphine oxide from the Wittig reaction. wikipedia.orgalfa-chemistry.com

Table 2: Comparison of Olefination Reactions This table is interactive and can be sorted by column.

| Reaction | Key Reagent | Typical Stereoselectivity | Byproduct |

|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide | Dependent on ylide stability (Z for unstabilized, E for stabilized) | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Predominantly E-alkene | Dialkylphosphate salt |

Derivatives Arising from Pyrazole Ring Modifications

The pyrazole ring itself is an aromatic heterocycle and can undergo various substitution reactions to introduce new functional groups. The nature and position of these substitutions are influenced by the existing N-cyclopropyl and C3-carbaldehyde groups.

Halogenation, Nitration, and Sulfonation Products of the Pyrazole Ring

Electrophilic substitution is a common pathway for functionalizing the pyrazole core. In substituted pyrazoles, these reactions typically occur at the C4 position. globalresearchonline.netarkat-usa.org

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the pyrazole ring can be achieved using various halogenating agents. For example, N-halosuccinimides (NCS, NBS, NIS) are effective reagents for the C-H halogenation of pyrazoles, often targeting the C4 position. beilstein-archives.org

Nitration: Nitration of the pyrazole ring introduces a nitro (-NO₂) group, a valuable functional group that can be further modified. This is typically accomplished using nitrating agents like a mixture of nitric acid and sulfuric acid. nih.gov The reaction of 3,5-dimethyl-1H-pyrazole can be initiated by nitration at the 4-position as a first step toward highly nitrated compounds. nih.gov While the carbaldehyde group at C3 is electron-withdrawing and deactivating, electrophilic substitution at C4 is still anticipated.

Sulfonation: The pyrazole ring can be sulfonated using fuming sulfuric acid to yield a pyrazole-4-sulfonic acid. globalresearchonline.net The existence of compounds such as 1-cyclopropyl-1H-pyrazole-4-sulfonyl chloride demonstrates that sulfonation at the C4 position of an N-cyclopropyl pyrazole is a feasible transformation. chemicalbook.com

Introduction of Diverse Functional Groups onto the Pyrazole Core

Beyond direct electrophilic substitution, various other methods can be employed to introduce a wide range of functional groups onto the pyrazole scaffold.

Cross-Coupling Reactions: Halogenated pyrazole derivatives, such as a 4-bromo or 4-iodo-1-cyclopropyl-1H-pyrazole, are valuable intermediates. They can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds. ktu.edu For example, 3-iodo-1H-pyrazole derivatives have been successfully used in Sonogashira cross-coupling reactions with terminal alkynes. arkat-usa.org This allows for the introduction of alkyl, aryl, and alkynyl groups, significantly expanding the molecular diversity of the derivatives.

Lithiation and Subsequent Quenching: Direct metallation of the pyrazole ring via lithium-halogen exchange or direct C-H deprotonation can generate a pyrazolyl-lithium species. This potent nucleophile can then be reacted with a variety of electrophiles to introduce different functionalities. For instance, quenching a 4-lithiopyrazole intermediate with DMF can be used to synthesize a pyrazole-4-carbaldehyde. ktu.edu This demonstrates the versatility of organometallic intermediates in pyrazole functionalization.

Derivatives Involving the Cyclopropyl (B3062369) Group Modifications

The cyclopropyl group attached to the pyrazole ring is not merely a passive substituent; its inherent ring strain and unique electronic properties offer avenues for synthetic exploration. Modifications of this group can significantly impact the physicochemical and biological properties of the resulting molecules.

The direct functionalization of the cyclopropyl ring on the this compound scaffold presents a synthetic challenge. However, the introduction of functionalized cyclopropyl groups at the N1 position of the pyrazole ring is a viable strategy for creating structural diversity. One notable approach involves the transition-metal-catalyzed hydroamination of cyclopropenes with pyrazoles. For instance, a copper-catalyzed enantioselective hydroamination allows for the synthesis of chiral N-cyclopropyl pyrazoles with high levels of regio-, diastereo-, and enantiocontrol escholarship.org. This method provides access to pyrazole derivatives bearing substituted cyclopropyl rings, which can be instrumental in developing new chiral ligands or pharmacologically active compounds.

While direct C-H functionalization of the existing cyclopropyl ring is less common, the synthesis from functionalized precursors allows for the incorporation of various substituents on the three-membered ring. These modifications can modulate the steric and electronic properties of the entire molecule.

The high ring strain of the cyclopropyl group makes it susceptible to rearrangement reactions that can lead to ring expansion. While specific examples detailing the ring expansion or contraction of the N-cyclopropyl group on this compound are not extensively documented, related transformations on similar scaffolds suggest potential pathways. For example, the pyrazole ring itself can undergo expansion. A notable transformation is the conversion of pyrazoles into pyrimidines, which represents a ring expansion from a five-membered to a six-membered heterocycle researchgate.net. This type of skeletal editing can dramatically alter the core structure and lead to entirely new classes of compounds.

Theoretically, the cyclopropyl group, especially when activated, could participate in rearrangements to form larger rings like cyclobutane or undergo ring-opening to yield acyclic derivatives. Such reactions are often promoted by thermal, photochemical, or catalytic conditions.

Multicomponent Reactions (MCRs) Incorporating this compound as a Core Component

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, are a cornerstone of modern synthetic and medicinal chemistry. The aldehyde functionality of this compound makes it an ideal electrophilic component for a wide range of MCRs.

The use of this compound in MCRs provides a powerful and efficient route to complex heterocyclic systems that would otherwise require lengthy, multi-step syntheses. A prominent example is the synthesis of pyrano[2,3-c]pyrazole derivatives. In a typical four-component reaction, an aromatic aldehyde (such as our core component), an active methylene (B1212753) compound (e.g., malononitrile), a β-ketoester (e.g., ethyl acetoacetate), and hydrazine hydrate can be combined to construct the fused pyranopyrazole scaffold in a single pot nih.gov. By using this compound, this reaction yields derivatives with the cyclopropyl moiety at a key position.

Another example involves a three-component reaction between a pyrazole-4-carbaldehyde, ethyl acetoacetate, and hydrazine hydrate to synthesize 4-[(pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-ones nih.gov. Adapting this for the 3-carbaldehyde isomer would similarly lead to complex, poly-heterocyclic structures. These reactions often proceed with high atom economy and operational simplicity, making them highly attractive for generating novel chemical entities.

Table 1: Examples of Multicomponent Reactions for Polycyclic Heterocycle Synthesis

| Starting Pyrazole Aldehyde | Other Components | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| This compound (analogue) | Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Pyrano[2,3-c]pyrazole | nih.gov |

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | Ethyl Acetoacetate, Hydrazine Hydrate | 4-[(Pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-one | nih.gov |

This table is interactive. Click on the headers to sort.

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules, often for high-throughput screening in drug discovery. MCRs are exceptionally well-suited for DOS because a large number of different products can be generated by simply varying the input components.

Using this compound as a constant building block, vast libraries of pyrazole derivatives can be rapidly assembled. By systematically changing the other reactants in a multicomponent setup, a wide range of substituents and structural motifs can be introduced around the core pyrazole scaffold. For example, in the synthesis of pyrano[2,3-c]pyrazoles, a library can be generated by using a diverse set of active methylene compounds and β-ketoesters beilstein-journals.orgnih.gov. This strategy allows for the exploration of a large chemical space to identify molecules with desired biological activities or material properties. The modular nature of MCRs facilitates the systematic modification of the final products, which is crucial for establishing structure-activity relationships (SAR).

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Pyrano[2,3-c]pyrazole |

| 4-[(Pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-one |

| Malononitrile |

| Ethyl Acetoacetate |

| Hydrazine Hydrate |

| Pyrimidine |

| Cyclobutane |

| Imidazo[1,2-a]pyridine |

| 2-Aminobenzothiazole |

This table is interactive. Users can search and filter the compound names.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

High-Resolution Mass Spectrometry for Definitive Structural Elucidation of Novel Derivatives

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of newly synthesized derivatives of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with high precision (typically to within 0.001 atomic mass units), which allows for the determination of its elemental formula. This capability is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

In the analysis of pyrazole (B372694) derivatives, HRMS is used to:

Confirm Molecular Formula: By comparing the experimentally measured accurate mass to the calculated mass for a proposed structure, researchers can confirm the elemental composition of a new derivative.

Analyze Fragmentation Patterns: The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. The fragmentation pattern of the pyrazole core and its substituents can help to piece together the molecule's structure, corroborating findings from other spectroscopic methods.

For instance, in the synthesis of a Schiff base derivative from this compound and an aniline, HRMS would be used to confirm the mass of the resulting imine, providing unequivocal evidence of a successful condensation reaction.

Table 1: Illustrative HRMS Data for a Hypothetical Derivative This table is for illustrative purposes and shows the expected precision of HRMS data.

| Compound Name | Proposed Formula | Calculated Mass (m/z) | Found Mass (m/z) | Difference (ppm) |

| (E)-1-(1-Cyclopropyl-1H-pyrazol-3-yl)-N-(phenyl)methanimine | C₁₃H₁₃N₃ | 211.1109 | 211.1112 | 1.4 |

Multi-Nuclear NMR Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N) for Complex Structure Assignment and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For derivatives of this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular structure. nih.govthieme-connect.de

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals for the this compound scaffold include the aldehyde proton (CHO), the pyrazole ring protons, and the characteristic multiplets of the cyclopropyl (B3062369) group.

¹³C NMR: Carbon NMR reveals the number of chemically distinct carbon atoms. mdpi.com The chemical shifts of the carbonyl carbon, the pyrazole ring carbons, and the cyclopropyl carbons are diagnostic for the core structure. mdpi.com

¹⁵N NMR: As a nitrogen-containing heterocycle, the pyrazole ring can be studied using ¹⁵N NMR. This technique is particularly useful for investigating the electronic environment of the nitrogen atoms and for studying tautomerism, where a proton can potentially exist on either of the two pyrazole nitrogen atoms. huji.ac.il While less common due to lower natural abundance and sensitivity, ¹⁵N NMR can provide unique insights into the electronic structure and hydrogen bonding of these compounds. huji.ac.il

Table 2: Typical NMR Chemical Shift Ranges for the this compound Scaffold

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | Aldehyde (-CHO) | 9.8 - 10.1 |

| ¹H | Pyrazole C4-H | 6.5 - 6.8 |

| ¹H | Pyrazole C5-H | 7.6 - 7.9 |

| ¹H | Cyclopropyl CH (methine) | 3.5 - 3.8 |

| ¹H | Cyclopropyl CH₂ (methylene) | 1.0 - 1.4 |

| ¹³C | Aldehyde (C=O) | 185 - 190 |

| ¹³C | Pyrazole C3 | 145 - 150 |

| ¹³C | Pyrazole C4 | 110 - 115 |

| ¹³C | Pyrazole C5 | 130 - 135 |

| ¹³C | Cyclopropyl CH | 30 - 35 |

| ¹³C | Cyclopropyl CH₂ | 5 - 10 |

X-ray Crystallography for Unambiguous Solid-State Structural Analysis of Derivatives and Intermediates

While NMR provides the structure in solution, X-ray crystallography offers an exact and unambiguous determination of the molecular structure in the solid state. researchgate.net This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms. nih.gov

For derivatives of this compound, X-ray crystallography can:

Confirm Absolute Structure: It provides definitive proof of the atomic connectivity and stereochemistry.

Analyze Conformation: The technique reveals the preferred conformation of the molecule in the solid state, including the orientation of the cyclopropyl group relative to the pyrazole ring.

Study Intermolecular Interactions: It elucidates how molecules pack in the crystal lattice, revealing information about hydrogen bonds, π-π stacking, and other non-covalent interactions that are crucial for understanding the physical properties of the material. niscpr.res.in

This method is considered the gold standard for structural proof, and the resulting crystal structures are often deposited in crystallographic databases. researchgate.netnih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization of Chiral Derivatives (if applicable)

The parent compound, this compound, is achiral. However, if it is used to synthesize derivatives that contain a stereocenter, the resulting products can be chiral and exist as a pair of enantiomers. Chiroptical spectroscopy is a class of techniques that can distinguish between these enantiomers. saschirality.org

Circular Dichroism (CD) is the most common of these techniques. saschirality.orgcas.cz It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nsf.gov Enantiomers will produce CD spectra that are mirror images of each other. CD spectroscopy is therefore essential for:

Determining Enantiomeric Purity: The magnitude of the CD signal is proportional to the enantiomeric excess of the sample.

Assigning Absolute Configuration: By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of a chiral center can often be determined. mdpi.com

Therefore, should a synthetic route starting from this compound yield a chiral product, CD spectroscopy would be a critical tool for its full stereochemical characterization. mdpi.com

Hyphenated Techniques for In-Situ Reaction Monitoring and Intermediate Identification (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for analyzing complex mixtures and monitoring the progress of chemical reactions in real-time.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates the components of a reaction mixture using liquid chromatography and then detects them with a mass spectrometer. It is highly versatile and can be used to monitor the conversion of this compound into a desired product. Researchers can track the disappearance of the starting material peak and the appearance of the product peak, while also identifying any intermediates or byproducts formed during the reaction. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS is an excellent alternative. researchgate.net It separates compounds based on their boiling points and polarity in a gas chromatograph before they are detected and identified by mass spectrometry. researchgate.net It is particularly useful for assessing the purity of the final product and for identifying volatile impurities.

These in-situ monitoring techniques are invaluable for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading, leading to higher yields and purer products.

Role of 1 Cyclopropyl 1h Pyrazole 3 Carbaldehyde in Synthetic Methodologies and Materials Science Research

Application as a Versatile Building Block in the Construction of Complex Organic Molecules

The pyrazole (B372694) nucleus is a well-established pharmacophore found in numerous therapeutic agents, driving significant interest in the synthesis of pyrazole-containing compounds. pharmaguideline.commdpi.com 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde, with its reactive aldehyde functional group, is an exemplary starting material for building molecular complexity and generating libraries of novel compounds for biological screening.

The generation of compound libraries with diverse molecular scaffolds is a cornerstone of modern drug discovery. mdpi.com Pyrazole aldehydes are key intermediates in this process, particularly through their use in multicomponent reactions (MCRs), which allow for the efficient, one-pot synthesis of complex products from three or more starting materials. researchgate.netnih.govbeilstein-journals.org The aldehyde group of this compound can participate in various condensation and cycloaddition reactions to form a wide array of fused and decorated heterocyclic systems.

For instance, pyrazole-4-carbaldehydes readily undergo reactions with active methylene (B1212753) compounds and malononitrile to produce fused pyran-pyrazole derivatives, often with high yields under catalytic conditions. mdpi.com These reactions demonstrate the utility of the aldehyde as a handle for constructing new ring systems. The simplicity and high reactivity of α,β-unsaturated carbonyl compounds derived from such aldehydes further expand their utility in creating diverse molecular frameworks. researchgate.net One-pot, three-component reactions involving a pyrazole aldehyde, a β-dicarbonyl compound like ethyl acetoacetate, and a nitrogen source such as hydrazine hydrate can yield complex fused pyrazole systems. mdpi.com This strategy enables the rapid generation of molecular diversity from a single, versatile precursor. mdpi.com

| Starting Pyrazole Aldehyde Type | Reagents | Resulting Scaffold | Yield Range |

| 1-Aryl-1H-pyrazole-4-carbaldehyde | Ethyl acetoacetate, Hydrazine hydrate | 4-Methylidene-2,4-dihydro-3H-pyrazol-3-one | 82-92% mdpi.com |

| 1H-Pyrazole-4-carbaldehyde | Malononitrile, Active methylene compounds | Fused Pyran-pyrazole | Good mdpi.com |

| Aryl Aldehyde (general) | Malononitrile, Phenylhydrazine | Functionalized Pyrazole | 76-94% researchgate.net |

| 3-Alkoxy-1H-pyrazole-4-carbaldehyde | Various (in MCRs) | Biheterocyclic Pyrazoles | Not specified mdpi.com |

While pyrazole derivatives are of immense importance in medicinal chemistry, the pyrazole core is rarely found in natural products. nih.govresearchgate.net This is often attributed to the biological difficulty of forming the requisite nitrogen-nitrogen bond. nih.govresearchgate.net Consequently, the use of this compound as a key intermediate in the total synthesis of complex natural product analogs is not a widely documented application within the scientific literature. The primary value of this compound lies in its role as a building block for purely synthetic molecules designed to interact with biological targets, rather than mimicking the structures of naturally occurring compounds.

Integration into Novel Catalytic Systems or Ligand Design for Organometallic Chemistry

The nitrogen atoms of the pyrazole ring are excellent coordinating agents for transition metals, making pyrazole-containing molecules highly valuable in the design of ligands for organometallic chemistry and catalysis. researchgate.net

In this compound, the nitrogen atom at the 2-position of the pyrazole ring is available for coordination with a metal center. pharmaguideline.com The aldehyde group can be synthetically modified to introduce additional donor atoms, transforming the molecule into a bidentate or tridentate ligand. For example, condensation of the aldehyde with an amine can generate an imine, creating an N,N'-bidentate ligand. Reduction of the aldehyde to an alcohol would provide a potential N,O-bidentate ligand.

These pyrazolyl-based ligands can form stable complexes with a variety of transition metals, including copper, zinc, iron, and nickel. researchgate.netresearchgate.net Such complexes have found applications as catalysts in a range of organic transformations and as models for bioinorganic systems. researchgate.netnih.gov The specific substituents on the pyrazole ring, such as the N-cyclopropyl group, can modulate the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. nih.gov

| Pyrazole Ligand Type | Coordinated Metal(s) | Potential Application / Complex Type |

| Poly(pyrazolyl)borates (Scorpionates) | Fe, Ru, various others | Bioinorganic models, Catalysis researchgate.net |

| 2,6-bis(1H-pyrazol-3-yl)pyridines | Ru, Os, Fe, Ni | Homogeneous catalysis, Spin-crossover materials nih.gov |

| 3-tert-butyl-4-cyano pyrazole | Co, Cu, Mn | Octahedral metal complexes researchgate.net |

| Tripodal pyrazolyl N-donor ligands | Copper (II) | Catalytic oxidation (Catecholase activity) researchgate.net |

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. tcichemicals.com The properties of a MOF are determined by both the metal and the organic linker. The aldehyde group of this compound can be readily oxidized to a carboxylic acid, a common functional group used for linking to metal centers in MOF synthesis. tcichemicals.comtcichemicals.com

Pyrazolate-based linkers are known to form exceptionally stable MOFs due to the strong coordination of the pyrazole nitrogen atoms with the metal centers. researchgate.net These MOFs can exhibit high thermal and chemical stability, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. For example, a porous aluminum pyrazole dicarboxylate MOF (MOF-303) has been shown to be highly efficient and selective for capturing formaldehyde from the air. researchgate.net The pyrazole moieties within the framework play a direct role in the capture mechanism. The versatility of the pyrazole core allows for the design of functional frameworks by introducing substituents like the cyclopropyl (B3062369) group, which can tune the pore size and chemical environment within the MOF.

| MOF Name/Type | Linker Type | Metal Center | Key Feature / Application |

| Al-3.5-PDA (MOF-303) | Pyrazole dicarboxylate | Aluminum (Al) | Selective and reversible capture of formaldehyde researchgate.net |

| ZIFs (Zeolitic Imidazolate Frameworks) | Imidazolate-based (related azole) | Zinc (Zn), Cobalt (Co) | High thermal and chemical stability tcichemicals.com |

| Carborane-based MOF | Carborane dicarboxylate | Cobalt (Co), Nickel (Ni) | Isolation of one-dimensional large-spin chains rsc.org |

Potential in Polymer and Materials Science Research

While specific, large-scale applications of this compound in polymer science are not yet extensively documented, its chemical structure suggests significant potential. Chemical suppliers often highlight its utility in materials science, pointing towards its role in creating novel polymers and resins with enhanced properties. chemimpex.comchemscene.com

The aldehyde functional group is reactive and can participate in various polymerization reactions. For example, it could undergo condensation polymerization with phenols or ureas to form resins. It could also be used to functionalize the surface of existing materials or polymers through grafting reactions, imparting new properties to the bulk material.

Furthermore, the pyrazole ring itself can contribute desirable characteristics to a polymer. The thermal stability and rigidity of the aromatic heterocyclic ring could enhance the thermal properties of the resulting material. The metal-coordinating ability of the pyrazole unit could be exploited to create cross-linked polymer networks or to develop materials capable of sensing or sequestering metal ions. The unique steric and electronic properties of the N-cyclopropyl group could also influence the final properties of a material, making this compound an intriguing, though not yet fully explored, building block for advanced materials. smolecule.com

Development of Novel Methodologies for C-C and C-Heteroatom Bond Formation Utilizing the Compound's Reactivity

The aldehyde functionality at the 3-position of the 1-cyclopropyl-1H-pyrazole core is a key handle for a variety of chemical transformations. Its electrophilic nature allows it to readily participate in reactions with a wide range of nucleophiles, leading to the formation of new chemical bonds and the assembly of diverse molecular scaffolds.

One of the most fundamental and widely employed strategies for C-C bond formation involving this compound is the Knoevenagel condensation . This reaction typically involves the base-catalyzed condensation of the aldehyde with active methylene compounds, compounds containing a methylene group flanked by two electron-withdrawing groups. This methodology provides a straightforward route to the synthesis of α,β-unsaturated compounds, which are themselves versatile intermediates for further synthetic elaborations.

Another powerful tool for C-C bond formation is the Wittig reaction , which converts aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.org The reaction of this compound with a phosphonium ylide (Wittig reagent) offers a reliable method for the introduction of a carbon-carbon double bond at the position of the formyl group. masterorganicchemistry.comwikipedia.org The nature of the ylide can be varied to control the stereochemistry of the resulting alkene. wikipedia.org

The reactivity of the aldehyde group also extends to aldol-type condensations . In these reactions, this compound can react with enolates derived from ketones or esters to form β-hydroxy carbonyl compounds, which can subsequently be dehydrated to yield α,β-unsaturated systems.

Beyond classical condensation reactions, this compound has proven to be a valuable component in multicomponent reactions (MCRs) . MCRs are one-pot processes where three or more reactants combine to form a single product, offering significant advantages in terms of efficiency and atom economy. nih.govbeilstein-journals.orgmdpi.com The aldehyde group can participate in a variety of MCRs to construct complex heterocyclic systems. For instance, it can be employed in the synthesis of pyrazolo-fused pyridines and pyrimidines. The synthesis of pyrazolo[3,4-b]pyridines, for example, can be achieved through the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound, which can be generated in situ from an aldehyde. nih.gov Similarly, pyrazolo[1,5-a]pyrimidines can be synthesized via the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents, where the aldehyde can serve as a precursor to the dicarbonyl species. nih.gov

The formation of new C-heteroatom bonds is another important application of this compound's reactivity. The aldehyde can react with primary amines to form imines (Schiff bases), which are key intermediates in the synthesis of various nitrogen-containing heterocycles. This reactivity is central to the construction of pyrazolo-fused systems. For example, a patent describes the oxidative coupling of pyrazole carbaldehydes with secondary benzylic amines to form pyrazole carboxamides, a direct method for C-N bond formation. google.com

Furthermore, reactions with sulfur-based nucleophiles can lead to the formation of C-S bonds. While specific examples with this compound are not prevalent in the provided literature, the general reactivity of pyrazole aldehydes suggests their potential in reactions like the synthesis of thiazole derivatives.

The following table summarizes some of the key reactions and the types of bonds formed utilizing the reactivity of pyrazole carbaldehydes, which are applicable to this compound.

| Reaction Type | Reactant(s) | Bond(s) Formed | Product Type |

| Knoevenagel Condensation | Active Methylene Compounds | C-C | α,β-Unsaturated Compounds |

| Wittig Reaction | Phosphonium Ylides | C-C | Alkenes |

| Aldol Condensation | Ketones, Esters | C-C, C-O | β-Hydroxy Carbonyls, α,β-Unsaturated Carbonyls |

| Multicomponent Reactions | Amines, Dicarbonyls, etc. | C-C, C-N | Fused Heterocycles (e.g., Pyrazolopyridines, Pyrazolopyrimidines) |

| Imine Formation | Primary Amines | C-N | Imines (Schiff Bases) |

| Oxidative Amidation | Secondary Amines | C-N | Amides |

The development of these synthetic methodologies highlights the importance of this compound as a versatile synthon. The ability to readily form new C-C and C-heteroatom bonds opens up avenues for the creation of novel molecular entities with potential applications in various fields of chemical science. Further research into the reactivity of this compound is expected to uncover even more innovative synthetic transformations.

Future Research Horizons for this compound

The heterocyclic compound this compound represents a valuable scaffold in synthetic chemistry, offering a unique combination of a reactive aldehyde group, a stable pyrazole core, and a strained cyclopropyl moiety. While its current applications are established, significant potential for future research remains. This article explores unexplored avenues and future research directions centered on this specific molecule, focusing on enhancing its synthesis, functionalization, and application in next-generation materials and bioactive compounds.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde?

The compound is typically synthesized via Vilsmeier-Haack reactions or nucleophilic substitution under basic conditions. For example:

- Vilsmeier-Haack approach : Reacting cyclopropane-substituted pyrazole precursors with DMF/POCl₃ to introduce the aldehyde group at the 3-position .

- Formaldehyde-mediated alkylation : Substituting halogenated pyrazoles (e.g., 5-chloro derivatives) with cyclopropyl groups under alkaline conditions, followed by aldehyde functionalization .

Key considerations include monitoring reaction progress via TLC and optimizing solvent systems (e.g., DMF, THF) to avoid side reactions.

Basic: How is this compound characterized structurally?

Spectroscopic and chromatographic techniques are critical:

- IR spectroscopy : Identifies aldehyde C=O stretches (~1630–1680 cm⁻¹) and pyrazole ring vibrations (~1520–1570 cm⁻¹) .

- NMR (¹H/¹³C) : Aldehyde protons appear as singlets near δ 9.2–9.5 ppm, while cyclopropyl protons show characteristic splitting patterns (δ 1.0–2.5 ppm) .

- GC-MS/HPLC : Validates purity and molecular ion peaks (e.g., [M+H]⁺ for C₈H₉N₂O⁺) .

Advanced: How can discrepancies in crystallographic data for this compound be resolved?

Conflicts in structural parameters (e.g., bond lengths, angles) require:

- Refinement tools : Use SHELXL for high-resolution small-molecule refinement, ensuring proper weighting schemes and thermal parameter adjustments .

- Validation software : Programs like PLATON or ORTEP-3 visualize and validate geometric anomalies (e.g., torsional angles, hydrogen bonding) .

- Twinned data handling : For macromolecular co-crystals, apply twin-law matrices in SHELXD to deconvolute overlapping reflections .

Advanced: What strategies optimize the synthesis yield of this compound?

- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of cyclopropyl precursor to aldehyde-forming agents (e.g., DMF/POCl₃) to minimize unreacted intermediates .

- Temperature control : Conduct reactions at 0–5°C during exothermic steps (e.g., POCl₃ addition) to prevent decomposition .

- Workup protocols : Use silica gel chromatography (hexane/EtOAc gradients) for purification, followed by recrystallization in ethanol/water mixtures .

Advanced: How to design experiments evaluating the biological activity of this compound?

- Antioxidant assays :

- Anti-inflammatory models :

Advanced: How to address contradictions in spectroscopic data during characterization?

- Isotopic labeling : Use ¹³C-labeled aldehydes to confirm peak assignments in complex NMR spectra .

- DFT calculations : Compare experimental IR/NMR data with computational models (e.g., Gaussian 09) to validate electronic environments .

- Multi-technique cross-validation : Combine X-ray crystallography (for bond lengths) with Raman spectroscopy (for vibrational modes) to resolve ambiguities .

Advanced: What are the best practices for handling and storing this compound to ensure stability?

- Storage conditions : Keep in amber vials at –20°C under argon to prevent aldehyde oxidation .

- Solubility considerations : Use anhydrous DMSO or DMF for biological assays to avoid hydrolysis .

- Safety protocols : Follow GHS guidelines (e.g., PPE for skin/eye protection) due to acute toxicity risks (H314) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.